molecular formula C15H12N4O3S B11025531 N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11025531
M. Wt: 328.3 g/mol
InChI Key: YWRNFZUZQKZYNQ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its fused thiazole and pyrimidine rings, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of thiazolopyrimidine derivatives often employs green chemistry principles, such as multicomponent sonochemical reactions. These methods are environmentally friendly, efficient, and yield high-purity products. The use of ultrasonic irradiation and appropriate catalysts can enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrimidine rings enable it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern and the presence of both carbamoyl and carboxamide groups. These functional groups enhance its binding affinity to molecular targets and contribute to its diverse biological activities.

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H12N4O3S/c1-8-7-23-15-17-6-11(14(22)19(8)15)13(21)18-10-4-2-9(3-5-10)12(16)20/h2-7H,1H3,(H2,16,20)(H,18,21)

InChI Key

YWRNFZUZQKZYNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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